2-(4-tert-Butylphenyl)benzonitrile
Overview
Description
2-(4-tert-Butylphenyl)benzonitrile is an organic compound with the molecular formula C17H17N. It is a white crystalline solid known for its applications in various industrial processes, particularly as a flame retardant. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety.
Scientific Research Applications
2-(4-tert-Butylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Widely used as a flame retardant in the manufacturing of electronic devices, plastics, and textiles due to its excellent thermal stability and fire-resistant properties.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
It’s known that benzylic compounds can have various effects depending on their specific structures and the biochemical pathways they interact with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-tert-Butylphenyl)benzonitrile .
Biochemical Analysis
Biochemical Properties
2-(4-tert-Butylphenyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it has been found to bind to the active site of cytochrome P450 enzymes, leading to inhibition of their catalytic activity . This inhibition can result in altered metabolism of other compounds that are substrates for these enzymes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, it has been observed that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including liver damage, neurotoxicity, and disruption of endocrine function . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it has been observed that this compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Additionally, binding proteins within the cytoplasm can facilitate its distribution to different cellular compartments, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for determining the bioavailability and biological activity of this compound.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The effects of this compound on cellular function can vary depending on its subcellular localization, as different compartments have distinct roles in cellular metabolism and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)benzonitrile typically involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 4-tert-Butylbenzoic acid
Reduction: 2-(4-tert-Butylphenyl)benzylamine
Substitution: 4-tert-Butyl-2-nitrobenzonitrile, 4-tert-Butyl-2-bromobenzonitrile, 4-tert-Butyl-2-sulfonylbenzonitrile
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzonitrile
- 2-tert-Butylbenzonitrile
- 4-tert-Butylphenylacetonitrile
Uniqueness
2-(4-tert-Butylphenyl)benzonitrile is unique due to the presence of both a tert-butyl group and a benzonitrile moiety, which imparts distinct chemical and physical properties. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the benzonitrile group offers reactivity towards various chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a highly effective flame retardant.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZWFFZOFDLGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602504 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192699-49-3 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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